[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide
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Overview
Description
[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxole core substituted with chloro and methoxy groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, starting with a 5-bromo-benzo dioxole, the reaction can proceed with PdCl₂, xantphos, and Cs₂CO₃ in 1,4-dioxane at 130°C
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: N-bromosuccinimide in dimethylformamide (DMF) at 0°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the benzodioxole core.
Scientific Research Applications
[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): An organic triazine derivative used for activation of carboxylic acids.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole cores used in anticancer research.
Uniqueness
[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide stands out due to its specific substitution pattern and potential biological activities. Its unique structure allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H8ClNO5 |
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Molecular Weight |
257.63 g/mol |
IUPAC Name |
6-chloro-4,7-dimethoxy-1,3-benzodioxole-5-carbonitrile oxide |
InChI |
InChI=1S/C10H8ClNO5/c1-14-7-5(3-12-13)6(11)8(15-2)10-9(7)16-4-17-10/h4H2,1-2H3 |
InChI Key |
MJHGBDKZQLPHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1OCO2)OC)Cl)C#[N+][O-] |
Origin of Product |
United States |
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